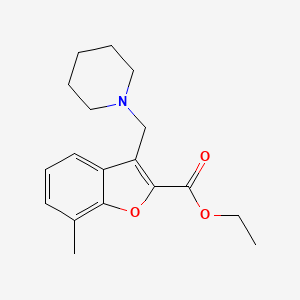

Ethyl 7-methyl-3-(piperidin-1-ylmethyl)-1-benzofuran-2-carboxylate

Description

Properties

IUPAC Name |

ethyl 7-methyl-3-(piperidin-1-ylmethyl)-1-benzofuran-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO3/c1-3-21-18(20)17-15(12-19-10-5-4-6-11-19)14-9-7-8-13(2)16(14)22-17/h7-9H,3-6,10-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSBVQRXVGIMEMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC(=C2O1)C)CN3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30225385 | |

| Record name | 2-Benzofurancarboxylic acid, 7-methyl-3-(1-piperidinylmethyl)-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30225385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74399-96-5 | |

| Record name | 2-Benzofurancarboxylic acid, 7-methyl-3-(1-piperidinylmethyl)-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074399965 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Benzofurancarboxylic acid, 7-methyl-3-(1-piperidinylmethyl)-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30225385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-methyl-3-(piperidin-1-ylmethyl)-1-benzofuran-2-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the formation of the benzofuran core, followed by the introduction of the piperidine moiety and the ester group. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial production often employs advanced techniques like high-performance liquid chromatography (HPLC) for purification and quality control.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-methyl-3-(piperidin-1-ylmethyl)-1-benzofuran-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the piperidine moiety with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Pharmacological Studies

Ethyl 7-methyl-3-(piperidin-1-ylmethyl)-1-benzofuran-2-carboxylate has been investigated for its potential pharmacological effects. It is believed to interact with various biological pathways, making it a candidate for the development of drugs targeting specific diseases.

Case Study: Antidiabetic Properties

Research indicated that compounds similar to this compound exhibit antidiabetic effects. A study highlighted that such compounds could modulate insulin sensitivity and glucose metabolism, suggesting their potential use in treating type 1 and type 2 diabetes mellitus .

Neuroscience Research

The compound's structural similarity to known neuroactive substances positions it as a candidate for studies related to neurological disorders. Its piperidine moiety could facilitate interactions with neurotransmitter receptors.

Case Study: Neuroprotective Effects

Investigations into compounds with similar structures have shown promise in neuroprotection, potentially mitigating the effects of neurodegenerative diseases . this compound may exhibit similar properties, warranting further exploration.

Synthesis of Novel Compounds

The compound serves as an intermediate in synthesizing more complex molecules. Its ability to undergo various chemical transformations makes it valuable in organic synthesis.

| Reaction Type | Description |

|---|---|

| Esterification | Can be used to synthesize esters with varied functionalities. |

| Alkylation | Serves as a substrate for introducing alkyl groups to enhance biological activity. |

| Functionalization | Enables the modification of functional groups to tailor pharmacological properties. |

Mechanism of Action

The mechanism of action of Ethyl 7-methyl-3-(piperidin-1-ylmethyl)-1-benzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The benzofuran ring and piperidine moiety play crucial roles in binding to biological receptors, modulating their activity, and eliciting a physiological response. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Variations

Benzofuran-Based Analogs

- Ethyl 6-methoxy-2-phenyl-4-(piperidin-1-ylmethyl)benzofuran-3-carboxylate (25a): This compound shares the benzofuran core and piperidin-1-ylmethyl group but differs in substituents (methoxy at C6, phenyl at C2 vs. methyl at C7 in the target compound).

Indole-Based Analogs

- 5-Methyl-1-(piperidin-1-ylmethyl)-1H-indole (12) :

Replaces the benzofuran core with an indole ring. The indole nitrogen may engage in hydrogen bonding, a feature absent in benzofurans, which could affect solubility or target selectivity .

Piperidine-Linked Aromatic Systems

- The formyl group introduces reactivity for further derivatization, a strategy that could be applied to the target compound .

Physicochemical and Spectral Properties

Table 1: Key Data for Selected Compounds

- Key Observations: The piperidinylmethyl group’s protons resonate near δ 3.78–3.85 in benzofuran/isoquinoline systems but downfield-shifted in naphthyridine derivatives (δ 2.51–3.06) due to ring strain or conjugation effects . Higher yields (>85%) are achieved in less sterically hindered systems (e.g., isoquinoline derivatives ).

Pharmacological Potential

- Receptor Targeting : Piperidinylmethyl-substituted compounds, such as TD-8954 (a 5-HT$_4$ agonist), demonstrate the therapeutic relevance of this structural motif . The target compound’s benzofuran core may confer selectivity for serotonin or kinase receptors, though specific data are unavailable.

Biological Activity

Ethyl 7-methyl-3-(piperidin-1-ylmethyl)-1-benzofuran-2-carboxylate, with the CAS number 74399-96-5, is a compound that has garnered attention for its potential biological activities. This article synthesizes findings from various studies to elucidate its pharmacological properties, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is CHNO. The compound features a benzofuran moiety linked to a piperidine group, which is significant for its biological activity. The structural characteristics suggest potential interactions with various biological targets due to the presence of both hydrophobic and polar regions.

1. Antimicrobial Activity

Recent studies have indicated that derivatives of piperidine, including those with benzofuran structures, exhibit notable antimicrobial properties. This compound has been evaluated for its antibacterial and antifungal activities:

- Antibacterial Activity : In vitro tests have shown that compounds similar to this compound can inhibit the growth of various bacteria, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .

| Bacteria | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.0039 |

| Escherichia coli | 0.025 |

2. Anticancer Properties

The compound has also been investigated for its anticancer potential. Studies suggest that piperidine derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific oncogenic pathways. For instance, compounds derived from similar structures have shown cytotoxic effects against hypopharyngeal tumor cells in laboratory settings .

The biological activity of this compound is likely mediated through multiple mechanisms:

- Enzyme Inhibition : Piperidine derivatives are known to interact with enzymes involved in cancer progression and microbial resistance. The presence of the piperidine ring may enhance binding affinity to these targets.

- Cell Membrane Disruption : The hydrophobic nature of the benzofuran moiety suggests that it could disrupt microbial cell membranes, leading to cell death.

Case Studies and Research Findings

Several studies have documented the biological effects of piperidine derivatives:

- A study demonstrated that a related compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, outperforming traditional antibiotics in certain assays .

- Another research article highlighted the anticancer efficacy of piperidine derivatives, showing that they could induce apoptosis in cancer cell lines more effectively than standard chemotherapeutic agents .

Q & A

Q. Q1. What are the key synthetic routes for Ethyl 7-methyl-3-(piperidin-1-ylmethyl)-1-benzofuran-2-carboxylate, and how do reaction conditions influence yield?

The synthesis typically involves multi-step protocols:

- Step 1 : Formation of the benzofuran core via cyclization of substituted phenols with ethyl acetoacetate derivatives under acidic conditions.

- Step 2 : Introduction of the piperidin-1-ylmethyl group via Mannich reaction or nucleophilic substitution, requiring catalysts like piperidine and formaldehyde .

- Step 3 : Esterification or functional group interconversion to finalize the ethyl carboxylate moiety.

Q. Critical Parameters :

- Temperature control (<60°C) during cyclization minimizes side-product formation.

- Solvent choice (e.g., DMF for polar intermediates, THF for non-polar steps) affects reaction efficiency.

- Use of coupling agents (e.g., EDCI/HOBt) in amidation steps improves yields to ~70-85% .

Advanced Structural Analysis

Q. Q2. How can X-ray crystallography resolve ambiguities in the spatial arrangement of the piperidin-1-ylmethyl substituent?

- Data Collection : High-resolution (~0.8 Å) X-ray diffraction data is essential. SHELXL (for refinement) and ORTEP-3 (for visualization) are standard tools for modeling torsional angles and hydrogen-bonding networks .

- Challenges : Flexible piperidine rings may exhibit conformational disorder. Use of twin refinement (SHELXL) or restraints on thermal parameters improves model accuracy .

- Validation : Cross-validate with NMR (e.g., NOESY for proximity of methyl and piperidine protons) and DFT calculations .

Basic Biological Screening

Q. Q3. What in vitro assays are recommended for preliminary evaluation of this compound’s bioactivity?

- Antimicrobial : Broth microdilution assays (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations after 48-hour exposure .

- Enzyme Inhibition : Fluorescence-based assays (e.g., acetylcholinesterase inhibition for neuroactivity) with donepezil as a positive control .

Advanced Mechanistic Studies

Q. Q4. How can researchers resolve contradictions between in vitro potency and in vivo efficacy for this compound?

- Pharmacokinetic Profiling : Measure bioavailability (%F) via LC-MS/MS after oral administration in rodent models. Low %F (<30%) may explain efficacy gaps .

- Metabolite Identification : Use HR-MS/MS to detect phase I/II metabolites. Piperidine N-oxidation or ester hydrolysis could reduce activity .

- Target Engagement : Employ CETSA (Cellular Thermal Shift Assay) to confirm binding to proposed targets (e.g., COX-2) in live cells .

Computational Modeling

Q. Q5. What docking and QSAR strategies optimize predictions for target binding?

- Docking Workflow :

- Prepare protein (e.g., COX-2 PDB: 5KIR) with Schrödinger’s Protein Preparation Wizard.

- Use Glide SP mode for ligand flexibility; prioritize poses with piperidine nitrogen forming H-bonds to catalytic residues .

- QSAR :

Comparative Analysis with Analogues

Q. Q6. How does halogen substitution (e.g., fluorine vs. chlorine) on the benzofuran ring alter bioactivity?

| Substituent | LogP | Antimicrobial MIC (µg/mL) | COX-2 Inhibition (%) |

|---|---|---|---|

| 7-Methyl, Piperidine | 3.2 | 12.5 (S. aureus) | 78 ± 4.2 |

| 5-Fluoro | 3.5 | 6.25 (S. aureus) | 85 ± 3.1 |

| 4-Chloro | 3.8 | 25.0 (S. aureus) | 62 ± 5.6 |

- Trends : Fluorine enhances lipophilicity and antimicrobial potency, while chlorine reduces COX-2 affinity due to steric clashes .

Advanced Spectroscopic Characterization

Q. Q7. How can 2D NMR (HSQC, HMBC) resolve signal overlap in the benzofuran core?

- HSQC : Correlate C-3 (piperidine-attached carbon) with adjacent protons (δ 3.4-3.7 ppm).

- HMBC : Identify long-range couplings (e.g., ester carbonyl to C-2 benzofuran carbon at ~160 ppm) .

- Challenge : Overlapping methyl (δ 2.1-2.3 ppm) and piperidine signals require high-field instruments (≥600 MHz) .

Data Reproducibility

Q. Q8. What protocols mitigate batch-to-batch variability in synthesis?

- QC Measures :

- Intermediate purity ≥95% (HPLC, C18 column, 254 nm).

- Standardized workup (e.g., silica gel chromatography, eluent: EtOAc/hexane 3:7).

- Documentation : Detailed logs of reaction time, solvent batches, and humidity control (<30% RH) .

Toxicity and Safety

Q. Q9. What are the recommended safety protocols for handling this compound?

- PPE : Nitrile gloves, lab coat, and fume hood for synthesis steps.

- Storage : Airtight container, desiccated at -20°C to prevent ester hydrolysis.

- Disposal : Incineration (≥1000°C) or licensed chemical waste services .

Future Research Directions

Q. Q10. What unexplored applications warrant further investigation?

- Neuroprotection : Screen against Aβ fibril formation (Alzheimer’s models) via Thioflavin T assays.

- Antiviral : Test inhibition of viral proteases (e.g., SARS-CoV-2 Mpro) using FRET substrates.

- Photodynamic Therapy : Evaluate singlet oxygen generation under UV irradiation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.